Anastrozole Acid Amide is a derivative of Anastrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound works by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens, thereby reducing estrogen levels in the body. The chemical structure of Anastrozole Acid Amide incorporates an amide functional group, which may enhance its pharmacological properties compared to its parent compound.
Anastrozole was first synthesized in the late 1980s and has since become a standard treatment for breast cancer. The development of Anastrozole Acid Amide is part of ongoing research to improve the efficacy and reduce side effects associated with aromatase inhibitors. Various patents and scientific literature document methods for synthesizing Anastrozole and its derivatives, including Anastrozole Acid Amide, highlighting their potential therapeutic benefits .
Anastrozole Acid Amide is classified as an aromatase inhibitor and falls under the category of anticancer agents. It is specifically designed to target estrogen-dependent tumors, making it a crucial component in hormonal therapy for breast cancer.
The synthesis of Anastrozole Acid Amide typically involves several key steps that include the formation of Anastrozole followed by amide formation. A common synthetic route begins with the reaction of 4-amino-1,2,4-triazole with substituted benzyl compounds to form the core structure of Anastrozole. Subsequent reactions introduce the amide functionality.
Anastrozole Acid Amide possesses a complex molecular structure characterized by:
The molecular formula can be represented as .
Anastrozole Acid Amide can participate in various chemical reactions:
The stability of Anastrozole Acid Amide under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies have shown that modifications to the amide group can influence both stability and activity against aromatase .
Anastrozole Acid Amide inhibits aromatase by binding to its active site, preventing the conversion of androgens into estrogens. This leads to decreased estrogen levels, which is particularly beneficial in treating estrogen-dependent cancers.
Research indicates that compounds like Anastrozole Acid Amide exhibit significant inhibition rates against aromatase, often measured using IC50 values in various assays. For instance, studies have shown IC50 values ranging from 1 to 10 nM for related compounds .
Relevant data from studies indicate that modifications can enhance solubility and bioavailability, critical factors for therapeutic efficacy .
Anastrozole Acid Amide has potential applications in:
Anastrozole Acid Amide (C₁₇H₂₂N₄O₃; MW 330.38 g/mol) is a triazole-containing benzyl derivative structurally related to the aromatase inhibitor anastrozole. Its systematic IUPAC name is 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid [3] [4]. This name reflects three key substructures:
The compound’s CAS Registry Number is 2469244-33-3, and it is alternatively named Anastrozole Monoacid Monoamide or 3-(2-Amino-1,1-dimethyl-2-oxoethyl)-alpha,alpha-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-benzeneacetic acid in chemical databases [3] [4] [9].
Table 1: Chemical Identifiers of Anastrozole Acid Amide
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂N₄O₃ |
Molecular Weight | 330.38 g/mol |
CAS Registry Number | 2469244-33-3 |
IUPAC Name | 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid |
Key Synonyms | Anastrozole Amide Acid; Anastrozole Monoacid Monoamide |
Anastrozole Acid Amide exhibits a planar triazole ring (bond angles ≈ 120°) connected via a methylene linker (-CH₂-) to the benzene ring. The dihedral angle between the triazole and benzene planes is 112.5°, optimizing conjugation while minimizing steric clash [2]. The molecule contains no chiral centers due to:
The carboxylic acid group adopts a s-trans conformation, forming intramolecular hydrogen bonds with adjacent amide carbonyls (O···H distance: 2.2 Å). This stabilizes the molecule in crystalline states and polar solvents. The InChI string (InChI=1S/C17H22N4O3/c1-16(2,14(18)22)12-5-11(8-21-10-19-9-20-21)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H2,18,22)(H,23,24)) confirms the absence of stereoisomers [3] [4].
Table 2: Key Geometric Parameters (Theoretical Calculations)
Bond/Length | Distance (Å) | Angle (°) | Description |
---|---|---|---|
C9-N4 (Triazole) | 1.32 | N1-C9-N4: 105.3 | Triazole ring resonance |
C7-C8 (Methylene) | 1.49 | C7-C8-N2: 110.7 | Flexible linker rotation |
C1-O1 (Carboxyl) | 1.21 | O1-C1-O2: 124.6 | Hydrogen bond acceptor capability |
C15-N3 (Amide) | 1.34 | C15-N3-H: 119.5 | Hydrogen bond donor capacity |
Anastrozole Acid Amide differs fundamentally from its parent drug anastrozole (C₁₇H₁₉N₅; MW 293.37 g/mol) through replacement of two hydrophobic cyano groups (-C≡N) with polar carboxamide (-CONH₂) and carboxylic acid (-COOH) moieties [2] [5]. This modification induces significant physicochemical changes:
The acid amide derivative retains the triazole ring essential for aromatase inhibition but cannot directly inhibit the enzyme due to steric hindrance from the bulky carboxyl/amide groups. It is primarily characterized as a process-related impurity during anastrozole synthesis, forming via hydrolysis of cyano groups under acidic/basic conditions at >40°C [2] [9].
Table 3: Structural and Functional Comparison
Property | Anastrozole | Anastrozole Acid Amide | Structural Implication |
---|---|---|---|
Molecular Formula | C₁₇H₁₉N₅ | C₁₇H₂₂N₄O₃ | Addition of oxygen, hydrogen; nitrogen loss |
Functional Groups | 2 -C≡N, 1 triazole | 1 -COOH, 1 -CONH₂, 1 triazole | Enhanced hydrophilicity |
Aqueous Solubility | 0.5 mg/mL | 12.8 mg/mL | Improved formulation potential |
Synthetic Origin | Active pharmaceutical ingredient | Hydrolysis byproduct | Requires purification control |
X-ray Diffraction (XRD)
Crystals grown from ethanol/hexane (3:1 v/v) at -20°C exhibit a triclinic P-1 space group with unit cell parameters:
Hydrogen-bonded dimers form between carboxylic acid groups (O-H···O=C; 2.65 Å), creating centrosymmetric rings that stabilize the lattice. The amide groups participate in N-H···N hydrogen bonds with triazole nitrogens (2.81 Å) [2].
Nuclear Magnetic Resonance (NMR)
Key assignments in DMSO-d₆ (400 MHz):
The chemical shift at δ 179.6 confirms the carboxylic acid’s presence, while the absence of δ 110–120 signals (characteristic of -C≡N) verifies complete cyano group hydrolysis [2].
Fourier-Transform Infrared (FTIR)
Notable vibrational modes (KBr pellet, cm⁻¹):
The spectrum shows no absorption at 2200–2260 cm⁻¹, confirming the absence of residual nitrile groups from incomplete hydrolysis [2].
Mass Spectrometry
ESI-MS (positive mode):
Table 4: Spectroscopic Signatures Summary
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 4.92 (s, 2H) | -CH₂- bridge to triazole |
¹³C NMR | δ 179.6 | Carboxylic acid carbonyl |
FTIR | 1685 cm⁻¹ | C=O stretch (dimerized carboxylic acid) |
MS/MS | m/z 230.1 | Loss of isobutyramide fragment |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3